1-Bromo-3-cyclopropyl-5-fluorobenzene
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Overview
Description
“1-Bromo-3-cyclopropyl-5-fluorobenzene” is a chemical compound with the CAS Number: 1311265-74-3 . It has a molecular weight of 215.06 and its IUPAC name is 1-bromo-3-cyclopropyl-5-fluorobenzene . It is in liquid form .
Molecular Structure Analysis
The InChI code for “1-Bromo-3-cyclopropyl-5-fluorobenzene” is 1S/C9H8BrF/c10-8-3-7 (6-1-2-6)4-9 (11)5-8/h3-6H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-Bromo-3-cyclopropyl-5-fluorobenzene” is a liquid at room temperature . It has a density of 1.6±0.1 g/cm3 and a boiling point of 220.3±33.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Enzyme Inhibition
One of the key areas of research involves the synthesis of cyclopropylcarboxylic acids, esters, and methanols incorporating bromophenol moieties, tested as inhibitors of the carbonic anhydrase enzyme. These compounds have shown excellent inhibitory effects, particularly against human carbonic anhydrase isoenzymes, highlighting their potential in designing inhibitors for therapeutic applications (Boztaş et al., 2015).
Electrochemical Fluorination
Research on electrochemical fluorination of aromatic compounds, including halobenzenes, has been conducted to understand the formation mechanisms of various fluorinated compounds. This process is crucial for developing efficient methods to introduce fluorine atoms into organic molecules, significantly impacting pharmaceuticals and agrochemicals production (Horio et al., 1996).
Coordination Chemistry
The study of fluorocarbons and their coordination with Group I and II metal ions using difluoro-m-cyclophane-based fluorocryptands illustrates the role of fluorine in enhancing metal ion interactions. These findings contribute to the development of new materials and catalysts in organometallic chemistry (Plenio et al., 1997).
Radiopharmaceutical Synthesis
The preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene for 18F-arylation reactions is vital for developing radiopharmaceuticals for PET imaging. Such research is fundamental in advancing diagnostic imaging techniques and understanding various diseases at the molecular level (Ermert et al., 2004).
Photoreactions and Material Science
Investigations into the photoreactions of halogenobenzenes with cyclopentene, including studies on bromo- and fluoro-substituted benzenes, contribute to the understanding of reaction mechanisms and the development of new materials and synthetic methodologies (Bryce-smith et al., 1980).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
1-bromo-3-cyclopropyl-5-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDNDCLSKALKOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-cyclopropyl-5-fluorobenzene |
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